molecular formula C11H8F6O B14533590 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 62409-61-4

3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14533590
CAS No.: 62409-61-4
M. Wt: 270.17 g/mol
InChI Key: XUTLHEWLHXWXBF-UHFFFAOYSA-N
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Description

3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of perfluorobutene with ammonia in ether at low temperatures (-15 to -10°C) to form intermediate compounds, which are then further reacted to produce the desired compound .

Industrial Production Methods

Industrial production methods for fluorinated compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for producing 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol would likely involve similar steps as the synthetic routes but optimized for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different fluorinated derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its unique chemical properties.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can influence its binding affinity to enzymes and receptors, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4-Trifluoro-4-methyloctane
  • cis-1,3-dibromocyclobutane
  • 4-bromo-2-fluoro-3,3-dimethylnonane

Comparison

Compared to similar compounds, 3,3,4-Trifluoro-4-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as higher thermal stability and resistance to oxidation, making it valuable for specialized applications.

Properties

CAS No.

62409-61-4

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

3,3,4-trifluoro-4-(trifluoromethyl)-1,2-dihydronaphthalen-2-ol

InChI

InChI=1S/C11H8F6O/c12-9(11(15,16)17)7-4-2-1-3-6(7)5-8(18)10(9,13)14/h1-4,8,18H,5H2

InChI Key

XUTLHEWLHXWXBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=CC=CC=C21)(C(F)(F)F)F)(F)F)O

Origin of Product

United States

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